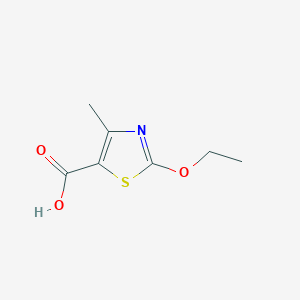

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSJHUBTQGPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and the ethoxy group are susceptible to oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous acidic medium, 25–60°C | Sulfoxide derivative (S=O formation) | Partial oxidation preserves ring structure. |

| Potassium permanganate (KMnO₄) | Alkaline aqueous solution, reflux | Sulfone derivative (O=S=O formation) | Complete oxidation; may degrade the ring. |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of thiazole ring to form carbonyl compounds | Limited applicability due to ring destruction. |

Reduction Reactions

The carboxylic acid and thiazole moieties can undergo selective reduction:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0–25°C | 5-(Hydroxymethyl)-2-ethoxy-4-methylthiazole | Reduces –COOH to –CH₂OH; preserves ethoxy group. |

| Sodium borohydride (NaBH₄) | Methanol, 25°C | No reaction | Ineffective due to poor reactivity with carboxylic acids. |

| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 50 psi H₂, 60°C | Partially saturated thiazoline derivatives | Risk of over-reduction to open-chain thiols. |

Nucleophilic Substitution

The ethoxy group (–OCH₂CH₃) undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | Ethanol, 80°C, 12 h | 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | ~65% |

| Sodium thiophenolate (PhSNa) | DMF, 100°C, 6 h | 2-(Phenylthio)-4-methyl-1,3-thiazole-5-carboxylic acid | ~72% |

| Hydrazine (NH₂NH₂) | Methanol, reflux, 8 h | 2-Hydrazinyl-4-methyl-1,3-thiazole-5-carboxylic acid | ~58% |

Decarboxylation

The carboxylic acid group (–COOH) can be removed under thermal or basic conditions:

Esterification and Amidation

The carboxylic acid participates in typical derivatization reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 4 h | Acid chloride intermediate | Facilitates amide/ester synthesis. |

| Ethanol (H⁺ catalyst) | Reflux, 12 h | Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | Improved lipophilicity for drug design. |

| Aniline (PhNH₂) | DCC, DMAP, CH₂Cl₂, 25°C | 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxanilide | Bioactivity screening. |

Ring Modification

The thiazole ring can undergo electrophilic substitution or ring expansion:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Bromination (Br₂) | Acetic acid, 50°C | 5-Bromo-2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid | Halogenation at C5 position. |

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 5-Nitro derivative | Limited regioselectivity; low yield. |

| Ring opening (NaOH) | Aqueous NaOH, 100°C | Open-chain mercapto-ketone derivatives | Destructive; used in structural studies. |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid serves as a precursor in the synthesis of more complex heterocyclic compounds. It is utilized in developing novel chemical entities with potential biological activities.

2. Biology:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various pathogens. It disrupts microbial cell membranes and inhibits essential metabolic processes.

- Anticancer Activity: In vitro studies demonstrate that this compound inhibits the proliferation of cancer cell lines, including leukemia and breast cancer cells, by inducing apoptosis through the activation of caspase pathways.

3. Medicine:

- Drug Development: The compound is explored as a potential lead for developing new pharmaceuticals targeting specific diseases. Its ability to modulate enzyme activity makes it a candidate for further medicinal chemistry investigations.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in several studies. The following table summarizes its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly relevant in combating antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have been investigated extensively. A notable case study involved testing on K562 leukemia cells, where the compound showed significant reduction in cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by increased Annexin V binding and propidium iodide staining.

Structure-Activity Relationship (SAR)

Recent research has focused on the SAR of this compound derivatives. Modifications to the thiazole ring have shown significant enhancements in biological activity. For example, derivatives with halogen substitutions exhibited increased potency against cancer cell lines.

Case Studies

Case Study 1: Anticancer Activity

In a study published in PubMed, derivatives of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid were synthesized as structural analogs of febuxostat. These compounds were screened for their ability to inhibit xanthine oxidase and demonstrated promising results with IC50 values ranging from 3.6 to 9.9 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation reported the synthesis of new derivatives that demonstrated enhanced antimicrobial activity against Gram-positive bacteria, emphasizing the potential for developing novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, potentially activating or inhibiting specific pathways. For example, compounds containing thiazole rings have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid

- 2-Mercapto-4-methyl-5-thiazoleacetic acid

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazole ring containing an ethoxy group and a carboxylic acid functional group. The molecular formula is , and its CAS number is 1285588-73-9.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Compounds with thiazole moieties have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The specific pathways involved may include disruption of mitotic spindle formation and interference with cell cycle regulation .

- Antimicrobial Properties : Thiazole derivatives often exhibit antibacterial and antifungal activities. They may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of oxidative stress markers, contributing to its potential use in treating inflammatory diseases .

Biological Activity Data

Recent studies have highlighted the biological activity of this compound. Below is a summary table illustrating its effects across various biological assays.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various thiazole derivatives, this compound demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to increased rates of cell death in treated cells compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of thiazole derivatives against common pathogens. The results indicated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .

Q & A

Basic: What are the standard synthetic routes for 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a substituted thioamide with an α-haloketone in the presence of a base. For example, 4-methylthiazole precursors may undergo ethoxylation at the 2-position using ethyl iodide under basic conditions (e.g., NaH in DMF), followed by carboxylation at the 5-position via carbon dioxide insertion under high pressure . Alternatively, refluxing with sodium acetate in acetic acid (common in thiazole synthesis) may facilitate cyclization and functionalization .

Basic: How can I confirm the structural integrity of this compound experimentally?

Methodological Answer:

Use a combination of analytical techniques:

- NMR : Compare H and C NMR spectra with structurally similar thiazole derivatives (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, CAS 33763-20-1) to verify substituent positions .

- IR : Confirm the carboxylic acid group via a broad O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : Validate the molecular ion peak at m/z 187.22 (CHNOS) and fragmentation patterns .

Advanced: How do I resolve contradictions in melting point data for this compound across literature sources?

Methodological Answer:

Discrepancies in melting points (e.g., 201–203°C vs. 214–215°C for analogs in ) may arise from polymorphism, hydration states, or impurities. To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Recrystallize the compound from multiple solvents (e.g., DMF/acetic acid mixtures) to isolate pure forms .

Cross-validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced: What strategies optimize the carboxylation step in the synthesis of this compound?

Methodological Answer:

Carboxylation at the 5-position can be enhanced by:

- Using CO supercritical conditions to improve reaction kinetics.

- Employing transition-metal catalysts (e.g., Pd/Cu systems) for regioselective C-H activation .

- Monitoring reaction progress via in situ FTIR to detect CO consumption .

Basic: What are the key stability concerns for this compound under storage?

Methodological Answer:

The compound is sensitive to:

- Hydrolysis : Store in anhydrous conditions (desiccator with PO).

- Light-induced degradation : Use amber glass vials and inert atmospheres (N or Ar).

- Temperature : Long-term stability requires storage at –20°C, as evidenced by analogs like 2-(4-methyl-1,3-thiazol-5-yl)acetic acid .

Advanced: How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

Use tools like PISTACHIO or Reaxys to model:

- Substitution reactions : Predict regioselectivity of ethoxy or methyl group replacements using DFT calculations.

- Tautomerism : Analyze energy barriers for thiazole ring proton shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Mechanistic pathways : Simulate nucleophilic acyl substitution at the carboxylic acid group with amines or alcohols .

Basic: What spectroscopic anomalies might arise during characterization of this compound?

Methodological Answer:

- NMR Signal Splitting : The ethoxy group may cause unexpected splitting due to restricted rotation (e.g., diastereotopic protons). Use variable-temperature NMR to confirm .

- Mass Spec Adducts : Sodium or potassium adducts ([M+Na]/[M+K]) are common; include ionization modifiers (e.g., formic acid) to suppress them .

Advanced: How can I study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The carboxylic acid group can be derivatized to amides or esters for cross-coupling. For example:

Convert to acyl chloride using SOCl, then react with Suzuki partners (e.g., aryl boronic acids) under Pd(PPh) catalysis .

Monitor coupling efficiency via F NMR if fluorinated partners are used .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

As a thiazole-carboxylic acid derivative, it serves as:

- A metal-chelating scaffold for protease inhibitors (e.g., angiotensin-converting enzyme analogs ).

- A precursor for bioisosteres in drug design, replacing less stable oxazole or imidazole rings .

Advanced: How do I address low yields in the ethoxylation step of synthesis?

Methodological Answer:

Low yields may result from steric hindrance or competing side reactions. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.